molecular formula C9H7BrN4O B8798618 4-Amino-8-bromocinnoline-3-carboxamide

4-Amino-8-bromocinnoline-3-carboxamide

Cat. No. B8798618
M. Wt: 267.08 g/mol
InChI Key: RZAYOXTYGAYQPP-UHFFFAOYSA-N
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Patent
US09365566B2

Procedure details

(E)-2-Amino-N′-(2-bromophenyl)-2-oxoacetohydrazonoyl cyanide (50.1 g, 187.5 mmol), AlCl3 (100 g, 750 mmol), and chlorobenzene (419 mL, 412 mol) were stirred at 115° C. overnight under N2. The reaction mixture was subsequently cooled to RT and 2M HCl (820 mL) was slowly added. The reaction mixture was stirred at 100° C. for 1 hour and then cooled. The product was collected by vacuum filtration, rinsed with EtOH (200 mL) and Et2O (100 mL), and dried under high vacuum to give an HCl salt of the title compound as a yellow solid (31.25 g, 62.5%). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.91 (1H, s), 9.43 (1H, s), 8.61-8.59 (1H, d, J=8.4 Hz), 8.43 (1H, s), 8.32-8.30 (1H, d, J=7.6 Hz), 7.94 (1H, s), 7.69-7.65 (1H, m); LC-MS (5-95% ACN in H2O gradient with 0.02% NH4OAc, tR 2.659 minutes) ESI+APCI m/z [M+H]+ 267.
Quantity
50.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
419 mL
Type
reactant
Reaction Step One
Name
Quantity
820 mL
Type
solvent
Reaction Step Two
Name
Yield
62.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:15])/[C:3](/[C:13]#[N:14])=[N:4]/[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Br:12].[Al+3].[Cl-].[Cl-].[Cl-].[Cl:20]C1C=CC=CC=1>Cl>[ClH:20].[NH2:14][C:13]1[C:11]2[C:6](=[C:7]([Br:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][C:3]=1[C:2]([NH2:1])=[O:15] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50.1 g
Type
reactant
Smiles
NC(\C(=N\NC1=C(C=CC=C1)Br)\C#N)=O
Name
Quantity
100 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
419 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
820 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The product was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH (200 mL) and Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 31.25 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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